Hydroxyaminovaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

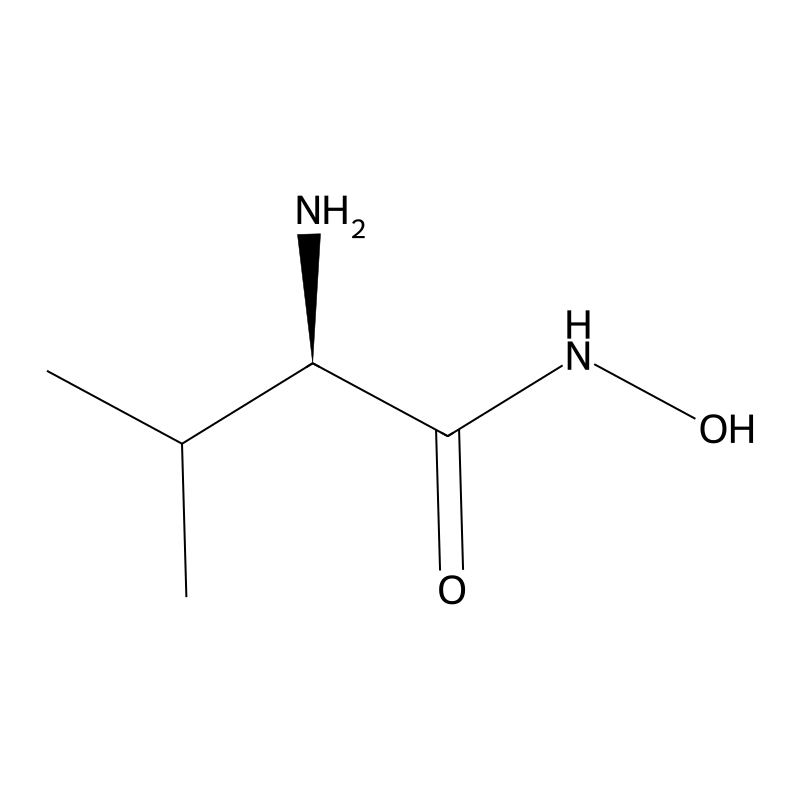

Isomeric SMILES

Hydroxyaminovaline is an organic compound classified as a derivative of valine, an essential branched-chain amino acid. Its chemical formula is , and it features a hydroxylamine functional group attached to the valine structure. This compound is part of a broader class of organic compounds that includes amino acids, peptides, and their analogues, specifically characterized by the presence of hydroxylamine groups which can influence their reactivity and biological properties .

- Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, reacting with electrophiles such as carbonyl compounds.

- Michael Addition: Hydroxyaminovaline can undergo Michael addition reactions, particularly with α,β-unsaturated carbonyl compounds.

- Dehydration Reactions: Under acidic or basic conditions, hydroxyaminovaline may undergo dehydration to form imines or other nitrogen-containing compounds.

The kinetics and mechanisms of these reactions can vary significantly based on the pH and concentration of reactants, similar to other amino acids and derivatives .

Hydroxyaminovaline exhibits several biological activities, primarily due to its structural similarity to valine. It plays a role in:

- Protein Synthesis: As an amino acid derivative, hydroxyaminovaline can be incorporated into proteins during translation.

- Wound Healing: It may facilitate processes involved in tissue repair and regeneration by participating in collagen synthesis and degradation .

- Cell Migration: Hydroxyaminovaline has been implicated in cell signaling pathways that govern cell migration, which is crucial in wound healing and cancer metastasis.

These activities suggest potential therapeutic applications in regenerative medicine and oncology.

The synthesis of hydroxyaminovaline can be achieved through various methods:

- Direct Hydroxylation of Valine: Hydroxylamine can be reacted with valine under specific conditions to introduce the hydroxylamine group.

- Enzymatic Methods: Utilizing enzymes such as hydroxylases that catalyze the conversion of valine derivatives into hydroxylated forms.

- Chemical Modification: Starting from other amino acids or derivatives, hydroxyaminovaline can be synthesized through multi-step chemical transformations involving protection-deprotection strategies .

Hydroxyaminovaline has several applications in various fields:

- Pharmaceutical Development: Its unique structure allows it to serve as a lead compound for designing new drugs targeting specific biological pathways.

- Biotechnology: Used in recombinant DNA technology for producing modified proteins with enhanced properties.

- Nutraceuticals: Potentially beneficial as a dietary supplement due to its role in protein metabolism and muscle recovery.

Studies on hydroxyaminovaline interactions focus on its ability to bind with various biological molecules:

- Proteins: It may interact with enzymes and receptors, influencing their activity.

- Nucleic Acids: Hydroxylamine derivatives have been shown to react with nucleic acids, potentially affecting genetic material stability .

- Cellular Components: Investigations into how hydroxyaminovaline affects cellular signaling pathways are ongoing, particularly concerning its role in cell migration and proliferation.

Hydroxyaminovaline shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Valine | Parent compound | Essential amino acid; does not have a hydroxylamine group |

| Hydroxylysine | Hydroxylated variant | Involved in collagen stability; impacts structural integrity |

| Hydroxylamine | Functional similarity | Simple amine; used primarily as a reagent in organic synthesis |

| 2-Hydroxyvaleric Acid | Structural derivative | Contains an additional hydroxyl group; affects solubility |

Hydroxyaminovaline's uniqueness lies in its combination of properties derived from both valine and hydroxylamine functionalities, making it a candidate for specialized applications in medicinal chemistry and biochemistry .